molecular formula C20H10ClNO2 B11036476 4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile

4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11036476
M. Wt: 331.7 g/mol
InChI Key: JDGGAPZPUBYFPJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide typically involves multi-component reactions. One common method is the one-pot multi-component reaction strategy, which allows for the efficient synthesis of complex molecules. For instance, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates can be synthesized using this approach .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to maximize yield and purity. Techniques such as microwave and ultrasound irradiation, solvent-free reactions, and the use of heterogeneous catalysis are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted chromenes .

Scientific Research Applications

4-(2-Chlorophenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives, such as:

Uniqueness

What sets 4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromen-3-yl cyanide apart from similar compounds is its unique combination of structural features and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H10ClNO2

Molecular Weight

331.7 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-oxobenzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C20H10ClNO2/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10H

InChI Key

JDGGAPZPUBYFPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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